1h-Thieno[2,3-f]benzimidazole
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Overview
Description
1H-Thieno[2,3-f]benzimidazole is a heterocyclic compound that combines the structural features of both thieno and benzimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique fusion of the thieno and benzimidazole rings imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[2,3-f]benzimidazole typically involves the condensation of o-phenylenediamine with thieno[2,3-f]carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions usually require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Thieno[2,3-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, various alkylating agents.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Thieno[2,3-f]benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth and survival.
Pathways Involved: By inhibiting TrmD, the compound disrupts protein synthesis in bacteria, leading to their death.
Comparison with Similar Compounds
1H-Thieno[2,3-f]benzimidazole can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C9H6N2S |
---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
1H-thieno[2,3-f]benzimidazole |
InChI |
InChI=1S/C9H6N2S/c1-2-12-9-4-8-7(3-6(1)9)10-5-11-8/h1-5H,(H,10,11) |
InChI Key |
MRAQQLHWDGZMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)NC=N3 |
Origin of Product |
United States |
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